Human sEH Inhibitory Potency: Butyric Acid Linker Outperforms Cyclohexyl Carboxylic Acid by 1.7-Fold
Under identical assay conditions, the butyric acid derivative (3) inhibits human recombinant sEH with an IC50 of 684 nM, whereas the cyclohexyl carboxylic acid analog (10) shows a weaker IC50 of 1160 nM, a 1.7-fold reduction in potency [1]. The data, obtained from the same study, provide a direct head-to-head comparison of the two free-acid linkers.
| Evidence Dimension | Human sEH IC50 |
|---|---|
| Target Compound Data | 684 nM |
| Comparator Or Baseline | 4-(3-Adamantan-1-yl-ureido)cyclohexanecarboxylic acid (compound 10): 1160 nM |
| Quantified Difference | 1.7-fold lower IC50 (greater potency) for the butyric acid analog |
| Conditions | Human sEH (0.96 nM) incubated 5 min in 25 mM Bis-Tris/HCl buffer (pH 7.0) at 30°C with CMNPC fluorescent substrate (5 μM); n=3 (Bioorg. Med. Chem. Lett. 2012, 22, 5889–5892, Tables 1 and 2) |
Why This Matters
For researchers who need a free-carboxylic-acid sEH inhibitor with the highest achievable potency among the short-chain acid series, the butyric acid analog provides a distinct advantage over the cyclohexyl variant.
- [1] Kim, I.-H.; Morisseau, C.; Watanabe, T.; Hammock, B. D. Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase (sEH). Bioorg. Med. Chem. Lett. 2012, 22 (18), 5889–5892. DOI: 10.1016/j.bmcl.2012.07.074. PMCID: PMC3432147. View Source
